molecular formula C14H16N2 B5700365 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline

3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B5700365
M. Wt: 212.29 g/mol
InChI Key: HRRDQXSEANRANF-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C14H16N2. It is a derivative of aniline, where the aniline ring is substituted with two methyl groups at the 3 and 4 positions and a pyridin-2-ylmethyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 3,4-dimethylaniline with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-ylmethyl group can form coordination bonds with metal ions, potentially affecting the activity of metalloenzymes. Additionally, the compound may interact with other biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 3,4-dimethyl groups and the pyridin-2-ylmethyl group in 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline makes it unique. These structural features can influence its reactivity, stability, and interactions with biological targets, potentially leading to distinct applications in various fields .

Properties

IUPAC Name

3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-6-7-13(9-12(11)2)16-10-14-5-3-4-8-15-14/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRDQXSEANRANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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